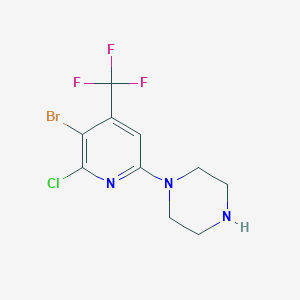

1'-(5-ブロモ-6-クロロ-4-(トリフルオロメチル)ピリジン-2-イル)ピペラジン

説明

The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

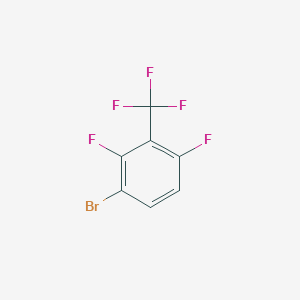

The synthesis of TFMP derivatives, including “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” includes a pyridine ring with a trifluoromethyl group and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” are complex and involve several steps . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用

製薬研究

この化合物は、トリフルオロメチル基を含み、FDA承認薬に多く見られる化学物質のクラスに属しています 。フッ素原子の存在はしばしば医薬品の生物活性に寄与するため、この化合物は新しい医薬品の開発に潜在的に価値があります。

将来の方向性

The future directions for “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

作用機序

Target of Action

The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes .

Mode of Action

The mode of action of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target. For instance, if it targets a GPCR, it might act as an agonist or antagonist, modulating the receptor’s activity .

Biochemical Pathways

The affected pathways would depend on the specific target of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For example, if it targets a GPCR involved in the cAMP pathway, it could potentially affect the levels of cAMP in the cell, influencing downstream signaling .

Pharmacokinetics

The ADME properties of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on various factors such as its chemical structure, lipophilicity, and molecular weight. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” would depend on its specific target and mode of action. It could potentially alter cellular signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”. For instance, extreme pH or temperature could potentially affect its stability or interaction with its target .

特性

IUPAC Name |

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAJKUBPSQPTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

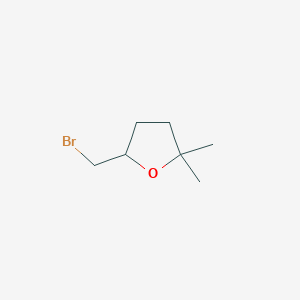

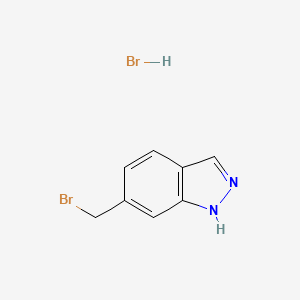

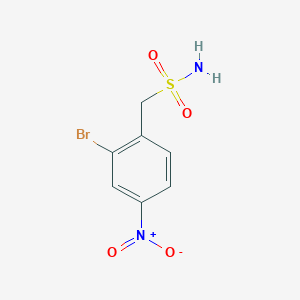

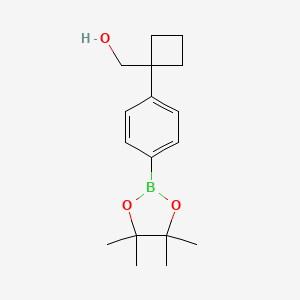

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)

![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)